Cas no 106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol)
106032-53-5 structure
Product Name:(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
CAS-nummer:106032-53-5
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD30188533
CID:171940
PubChem ID:440988
Update Time:2025-04-19
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (+)-Demethylcoclaurine
- (+)-HIGENAMINE
- (1R)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (1S)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (R)-Norcoclaurine
- (S)-(-)-higenamine
- (S)-norcoclaurine
- AC1L9ACA
- C06347
- CHEBI:27751
- CHEMBL501778
- norcoclaurine
- SureCN5898913
- (1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- SCHEMBL5898913
- UNII-6016M93W29
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- Q27103301
- 6016M93W29
- EN300-22053210
- DTXSID90331552
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (1R)-
- (R)-(+)-Higenamine
- 106032-53-5
- Higenamine, (+)-
- 6,7-Dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (R)-
- BDBM50242856
-
- MDL: MFCD30188533
- Inchi: 1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m1/s1
- InChI-sleutel: WZRCQWQRFZITDX-CQSZACIVSA-N
- LACHT: OC1C(=CC2CCN[C@H](CC3C=CC(=CC=3)O)C=2C=1)O
Berekende eigenschappen
- Exacte massa: 271.12091
- Monoisotopische massa: 271.121
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 317
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 72.7Ų
Experimentele eigenschappen
- Dichtheid: 1.317
- Kookpunt: 522.4°Cat760mmHg
- Vlampunt: 209.6°C
- Brekindex: 1.666
- PSA: 72.72
- LogboekP: 2.56170
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22053210-0.05g |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
106032-53-5 | 0.05g |
$2755.0 | 2023-09-16 |
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Gerelateerde literatuur
-
Weiwei Xu,Ming Cheng,Siyun Zhang,Qifa Wu,Zhuo Liu,Manivannan Kalavathi Dhinakaran,Feng Liang,Elena G. Kovaleva,Haibing Li Chem. Commun. 2021 57 7480
-
2. Crystal structure of higenamine [1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)isoquinoline-6,7-diol] hydrobromideNorio Masaki,Hisao Iizuka,Masami Yokota,Akio Ochiai J. Chem. Soc. Perkin Trans. 1 1977 717
-
Sixuan Chen,Wanyi Guo,Xiaoxiao Qi,Jiuyao Zhou,Zhongqiu Liu,Yuanyuan Cheng Food Funct. 2019 10 6062
-
Alessandra Bonamore,Irene Rovardi,Francesco Gasparrini,Paola Baiocco,Marco Barba,Carmela Molinaro,Bruno Botta,Alberto Boffi,Alberto Macone Green Chem. 2010 12 1623
-
Qi Yun,Qingwang Liu,Cunyong He,Xiaohua Ma,Xiaoli Gao,Amer Talbi,Jianping Zhou Anal. Methods 2014 6 4845
106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) Gerelateerde producten
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 6873-13-8(Phellodendrine)
- 2688-77-9((S)-Laudanosine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 1699-51-0(DL-Laudanosine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
NewCan Biotech Limited
Goudlid
CN Leverancier
Reagentie
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie